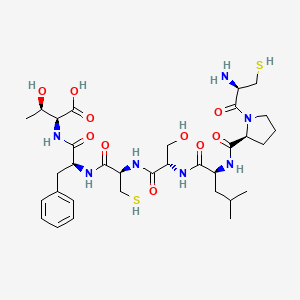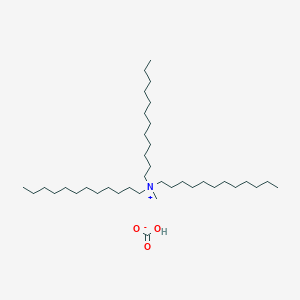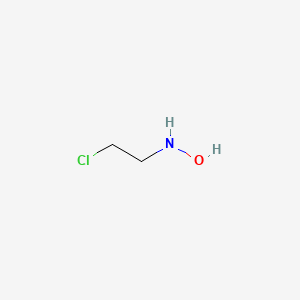![molecular formula C17H28N4O6 B14260717 5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2'-deoxyuridine CAS No. 170981-24-5](/img/structure/B14260717.png)
5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2’-deoxyuridine is a modified nucleoside analog. It is a derivative of deoxyuridine, where the 5-position of the uracil ring is substituted with a 2-oxoethyl group linked to a 6-aminohexyl chain. This compound is primarily used in scientific research, particularly in the fields of molecular biology and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2’-deoxyuridine typically involves the following steps:
Protection of the Deoxyuridine: The hydroxyl groups of deoxyuridine are protected using silyl or acyl protecting groups.
Introduction of the 2-Oxoethyl Group: The 5-position of the uracil ring is functionalized with a 2-oxoethyl group using a suitable electrophilic reagent.
Attachment of the 6-Aminohexyl Chain: The 2-oxoethyl group is then reacted with 6-aminohexylamine under mild conditions to form the desired product.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2’-deoxyuridine has several applications in scientific research:
Molecular Biology: Used as a probe in DNA hybridization studies.
Biochemistry: Utilized in enzyme assays to study the activity of nucleoside-modifying enzymes.
Medicine: Investigated for its potential use in antiviral therapies.
Industry: Employed in the synthesis of modified oligonucleotides for various biotechnological applications.
Mecanismo De Acción
The mechanism of action of 5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2’-deoxyuridine involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal nucleic acid function, leading to the inhibition of DNA replication and transcription. The compound targets nucleic acid polymerases and other enzymes involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2’-deoxyuridine: A thymidine analog used in the study of DNA synthesis.
5-Fluoro-2’-deoxyuridine: An antineoplastic agent used in cancer treatment.
5-Iodo-2’-deoxyuridine: Used in virology research as an antiviral agent.
Uniqueness
5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2’-deoxyuridine is unique due to its specific modification at the 5-position of the uracil ring, which imparts distinct chemical and biological properties. This modification allows for targeted interactions with nucleic acids and enzymes, making it a valuable tool in various research applications.
Propiedades
Número CAS |
170981-24-5 |
|---|---|
Fórmula molecular |
C17H28N4O6 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
N-(6-aminohexyl)-2-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C17H28N4O6/c18-5-3-1-2-4-6-19-14(24)7-11-9-21(17(26)20-16(11)25)15-8-12(23)13(10-22)27-15/h9,12-13,15,22-23H,1-8,10,18H2,(H,19,24)(H,20,25,26)/t12-,13+,15+/m0/s1 |
Clave InChI |
JZQITXNPPVIINQ-GZBFAFLISA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CC(=O)NCCCCCCN)CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)NCCCCCCN)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


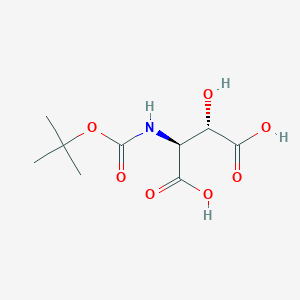
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
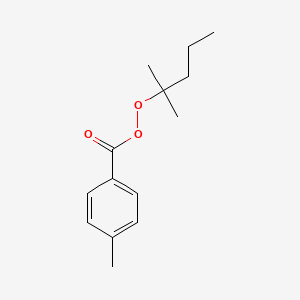
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)
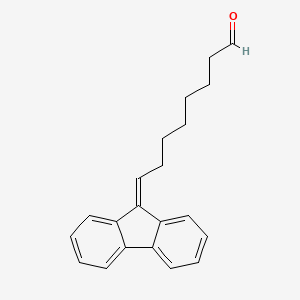
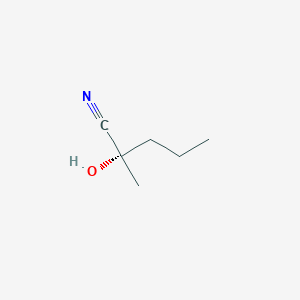

![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)

